
3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid” is a chemical compound that has generated a lot of interest from scientists, researchers, and industries. This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an extensive range of applications that include drug development, nanotechnology, and environmental chemistry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H21NO4 . The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.35 . It’s a yellow semi-solid at room temperature .Scientific Research Applications
PROTAC Linker Development
3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid: is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The pyrrolidin-3-yl moiety in this compound provides a balance between rigidity and flexibility, which is crucial for the spatial orientation of the ligase and the target protein .
Targeted Protein Degradation
In targeted protein degradation research, this compound serves as a semi-flexible linker. It connects the ligand for the protein of interest with the E3 ligase-recruiting ligand. This application is critical for ensuring the proper formation of the ternary complex necessary for inducing ubiquitination and degradation of disease-related proteins .
Drug Discovery
The tert-butoxycarbonyl group (Boc) in this acid is a common protecting group in peptide synthesis. It is used in the synthesis of peptide-based drugs, where it protects the amine functionality during coupling reactions. After the synthesis is complete, the Boc group can be removed under mild acidic conditions without affecting the rest of the molecule .
Molecular Probes
This compound is used in the design of molecular probes that can bind to specific proteins or enzymes. The benzoic acid moiety can be modified to include various functional groups that interact with the active sites of target molecules, aiding in the study of biochemical pathways .
Bioconjugation
3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid: is used in bioconjugation techniques. It can be conjugated to biomolecules like antibodies or proteins to modify their properties or to attach them to solid supports or other molecules for analytical or therapeutic purposes .
Material Science
In material science, this compound is used to modify the surface properties of polymers. The benzoic acid group can be used to introduce additional functional groups that can improve the adhesion, solubility, or biocompatibility of polymers .
Analytical Chemistry
As a standard in analytical chemistry, this compound can be used to calibrate instruments or as a reference compound in mass spectrometry to ensure the accuracy of the analytical methods .
Chemical Education
Lastly, this compound is often used in chemical education to teach organic synthesis techniques, including protection and deprotection strategies, as well as the principles of functional group chemistry .
Mechanism of Action
Safety and Hazards
The compound is classified under GHS07 for safety . It’s associated with hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Given its role in PROTAC development, the future directions for this compound likely involve further exploration of its potential in targeted protein degradation for therapeutic applications . Its potential applications in nanotechnology and environmental chemistry also present interesting avenues for future research.
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624424 |
Source


|
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid | |
CAS RN |
250681-87-9 |
Source


|
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

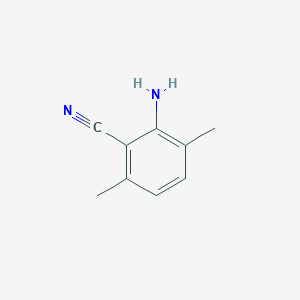
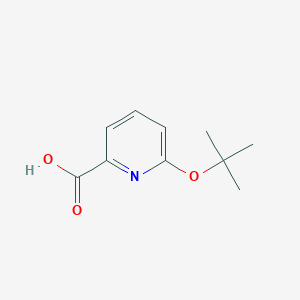

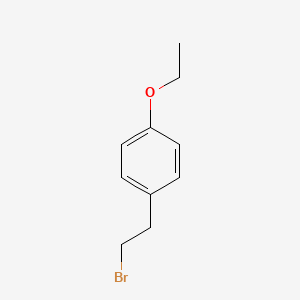
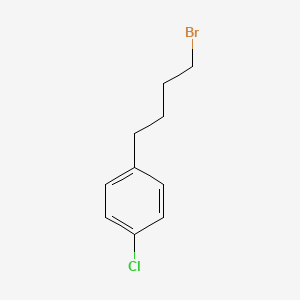
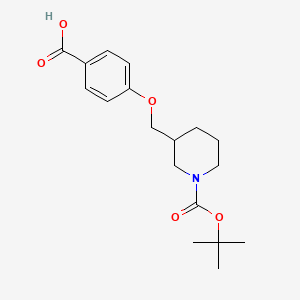
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
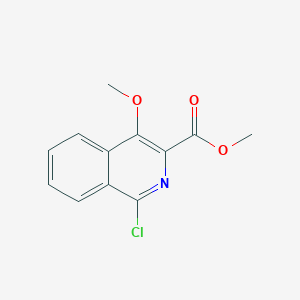
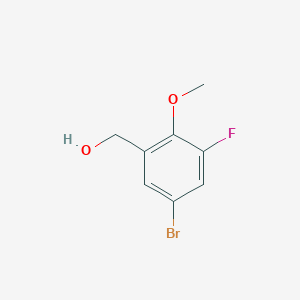


![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

